molecular formula C7H6KNO3 B1413522 Potassium 3-cyclopropyl-1,2-oxazole-5-carboxylate CAS No. 2034155-49-0

Potassium 3-cyclopropyl-1,2-oxazole-5-carboxylate

Cat. No.: B1413522
CAS No.: 2034155-49-0
M. Wt: 191.23 g/mol
InChI Key: UCKGIRKMFZHXEC-UHFFFAOYSA-M
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Description

Potassium 3-cyclopropyl-1,2-oxazole-5-carboxylate is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of oxazole derivatives, which are characterized by a five-membered ring containing both oxygen and nitrogen atoms. The presence of a cyclopropyl group adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 3-cyclopropyl-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring. The final step involves the neutralization of the carboxylic acid group with potassium hydroxide to yield the potassium salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the product.

Chemical Reactions Analysis

Types of Reactions: Potassium 3-cyclopropyl-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The oxazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under controlled conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazole compounds.

Scientific Research Applications

Chemistry: In chemistry, Potassium 3-cyclopropyl-1,2-oxazole-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.

Medicine: In medicine, derivatives of oxazole compounds have been investigated for their therapeutic potential. This compound may serve as a lead compound in the development of new drugs targeting specific diseases.

Industry: Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which Potassium 3-cyclopropyl-1,2-oxazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes and receptors. The cyclopropyl group may enhance the compound’s binding affinity and specificity by providing steric hindrance and electronic effects.

Comparison with Similar Compounds

  • Potassium 3-methyl-1,2-oxazole-5-carboxylate
  • Potassium 3-phenyl-1,2-oxazole-5-carboxylate
  • Potassium 3-ethyl-1,2-oxazole-5-carboxylate

Comparison: Compared to these similar compounds, Potassium 3-cyclopropyl-1,2-oxazole-5-carboxylate is unique due to the presence of the cyclopropyl group. This group imparts distinct steric and electronic properties, potentially leading to different reactivity and biological activity. The cyclopropyl group can influence the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

potassium;3-cyclopropyl-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.K/c9-7(10)6-3-5(8-11-6)4-1-2-4;/h3-4H,1-2H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKGIRKMFZHXEC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=C2)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6KNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 3-cyclopropyl-1,2-oxazole-5-carboxylate
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Potassium 3-cyclopropyl-1,2-oxazole-5-carboxylate

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